Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Description

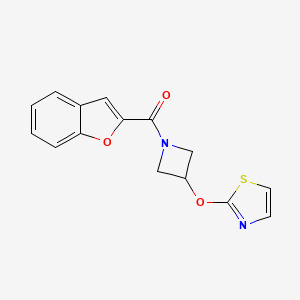

Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a methanone group, which is further connected to an azetidine ring substituted with a thiazole moiety at the 3-position. This structure combines three pharmacologically relevant motifs: benzofuran (known for antimicrobial and anti-inflammatory properties), azetidine (a strained four-membered ring that enhances metabolic stability), and thiazole (a sulfur-containing heterocycle with broad bioactivity).

Properties

IUPAC Name |

1-benzofuran-2-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c18-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)19-15-16-5-6-21-15/h1-7,11H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVVYJTYYAPZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through cyclization reactions, followed by the introduction of the thiazole and azetidine rings via nucleophilic substitution and cycloaddition reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields. Additionally, continuous flow reactors may be used to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanol.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone exhibit significant cytotoxic effects against various cancer cell lines. For instance, the thiazole moiety in the compound is known to enhance the anticancer activity by interacting with specific cellular pathways that regulate apoptosis and cell proliferation .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies suggest that the benzofuran and thiazole components work synergistically to disrupt microbial cell membranes, leading to increased permeability and eventual cell death . This property is particularly relevant in the context of rising antibiotic resistance.

Anti-inflammatory Effects

Research has shown that benzofuran derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The compound's ability to modulate cytokine production and reduce oxidative stress contributes to its anti-inflammatory effects, which could be beneficial in conditions like arthritis and other chronic inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. Key factors influencing their biological activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Benzofuran Ring | Enhances lipophilicity, facilitating membrane penetration |

| Thiazole Moiety | Critical for interaction with biological targets |

| Azetidine Linkage | Influences binding affinity and selectivity |

Case Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzofuran-thiazole hybrids and assessed their anticancer activity against human breast cancer cells (MCF-7). The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy .

Case Study on Antimicrobial Efficacy

A recent investigation focused on the antimicrobial potential of benzofuran derivatives against Staphylococcus aureus and Candida albicans. The results demonstrated that the compound effectively inhibited the growth of both pathogens, with minimum inhibitory concentrations (MICs) comparable to existing antifungal agents.

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target organism or cell type.

Comparison with Similar Compounds

Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (CAS 1396870-36-2)

- Core Structure : Benzothiazole-azetidine-benzothiazole.

- Key Differences : Replaces benzofuran with benzothiazole and introduces a methyl group on the benzothiazole substituent.

- Molecular Formula : C₁₉H₁₅N₃O₂S₂; Molar Mass : 381.47 g/mol .

- Benzothiazoles are frequently associated with antitumor and antimicrobial activities .

4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imine

- Core Structure : Benzofuran-thiazole-imine.

- Key Differences : Lacks the azetidine ring but includes an imine group.

- Synthesis: Catalyst-free, one-pot reaction in ethanol .

- Activity : Structural simplicity may reduce metabolic stability compared to azetidine-containing analogues.

Benzothiazole-Dihydroisoquinoline Hybrid (Compound 4e)

- Core Structure: Benzothiazole-methanone-dihydroisoquinoline.

- Molecular Ion : m/z = 460.2 (M+H)+, indicating a molecular weight of ~459.2 g/mol .

- Activity : Designed as a multitargeted ligand for neurological disorders, highlighting the versatility of benzothiazole scaffolds in drug design.

Key Structural and Functional Insights

- Benzofuran vs. Benzothiazole :

- Azetidine vs.

- Thiazole Substituents :

- Thiazol-2-yloxy groups may act as hydrogen-bond acceptors, critical for enzyme inhibition (e.g., kinase or protease targets) .

Biological Activity

Benzofuran-2-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that integrates multiple heterocyclic structures, namely benzofuran, thiazole, and azetidine. This unique combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Structural Overview

The compound features:

- Benzofuran Ring : Known for various biological activities including anticancer and antimicrobial effects.

- Thiazole Ring : Often associated with biological activity against bacteria and fungi.

- Azetidine Ring : Contributes to the pharmacological properties of the compound.

The biological activity of benzofuran derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. The mechanisms include:

- Inhibition of Cell Proliferation : Studies indicate that benzofuran derivatives can inhibit cell growth in cancer cell lines, suggesting potential anticancer properties.

- Modulation of Biochemical Pathways : These compounds can influence several biochemical pathways, which can lead to apoptosis in tumor cells and modulation of inflammatory responses .

Anticancer Properties

Research has shown that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : The compound has demonstrated potent inhibitory effects on cell proliferation with IC50 values in the nanomolar range, indicating high efficacy against cancer cells while sparing normal cells .

- Selectivity : Notably, it has been observed that these compounds can have a much greater effect on cancer cells compared to non-cancerous cells, providing a therapeutic window that is advantageous for cancer treatment .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties:

- Antibacterial and Antifungal Effects : The compound shows promising activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Case Studies

Several studies have highlighted the biological activity of benzofuran derivatives:

- Study on Anticancer Activity :

- Study on Antimicrobial Effects :

Comparative Analysis with Similar Compounds

| Compound Type | Example Compounds | Biological Activity |

|---|---|---|

| Benzofuran Derivatives | Psoralen, Angelicin | Anticancer, Antimicrobial |

| Thiazole Derivatives | Thiamine, Ritonavir | Antibacterial |

| Azetidine Derivatives | Azetidine-2-carboxylic acid | Neuroprotective |

This compound stands out due to its unique structural combination that enhances its pharmacological profile compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.